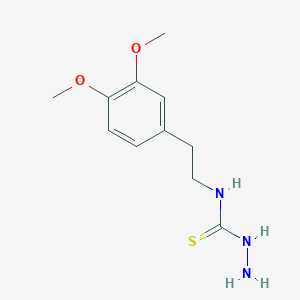

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Description

Propriétés

IUPAC Name |

1-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(17)14-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXGPRQIXQPVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351750 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53068-24-9 | |

| Record name | 53068-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53068-24-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method A: Direct Reaction with Hydrazine

This method involves the reaction of 3,4-dimethoxyphenethyl isothiocyanate with hydrazine hydrate. The steps include:

- Reagents :

- 3,4-dimethoxyphenethyl isothiocyanate

- Hydrazine hydrate

- Procedure :

- Mix the isothiocyanate with hydrazine hydrate in an inert atmosphere.

- Heat the mixture at a controlled temperature (around 80-100°C) for several hours.

- Yield : Typically yields around 70-80% depending on reaction time and purity of reagents.

Method B: Azeotropic Dehydration

This method utilizes ammonium thiocyanate and hydrazine hydrate in a solvent system for azeotropic dehydration:

- Reagents :

- Ammonium thiocyanate

- Hydrazine hydrate

- Toluene (for azeotropic distillation)

- Procedure :

- Combine ammonium thiocyanate and hydrazine hydrate in water.

- Adjust pH using sulfuric acid to around 6-7.

- Add toluene to facilitate azeotropic dehydration.

- Heat under reflux until no water remains, then cool and crystallize.

- Yield : Reported yields are typically above 85%, with a melting point around 181-183°C.

Method C: Solid Phase Synthesis

This method focuses on solid-phase reactions which can simplify purification:

- Reagents :

- Methylhydrazine sulfate

- Ammonium thiocyanate

- Procedure :

- Mix solid reagents in a mortar.

- Heat at approximately 105°C for several hours.

- Yield : Yields range from 75-80%, with the advantage of minimal solvent use.

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Reaction | Isothiocyanate, Hydrazine | 80-100 | 70-80 | Simple but requires careful handling |

| Azeotropic | Ammonium Thiocyanate, Hydrazine | Reflux | >85 | Efficient with good product quality |

| Solid Phase | Methylhydrazine Sulfate | ~105 | 75-80 | Minimal solvent use |

Recent studies have shown that thiosemicarbazides exhibit various biological activities, including antimicrobial and anticancer properties. The incorporation of specific substituents like the dimethoxyphenethyl group can enhance these activities.

For instance, in a study examining derivatives of thiosemicarbazides, compounds similar to 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide demonstrated significant cytotoxic effects against cancer cell lines comparable to established chemotherapeutic agents.

Additionally, the choice of reaction conditions plays a crucial role in determining both the yield and purity of the final product. Controlled temperatures and inert atmospheres are recommended to minimize side reactions and degradation of sensitive intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiourea group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted thiosemicarbazides.

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is its role as a potential anticancer agent. Research has indicated that thiosemicarbazide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism that could be leveraged for cancer treatment .

Case Study: Induction of Apoptosis

- Objective : To evaluate the apoptotic effects of this compound on specific cancer cell lines.

- Methodology : Various concentrations of the compound were applied to cultured cancer cells, followed by assays to measure cell viability and apoptosis markers.

- Findings : The compound demonstrated a dose-dependent increase in apoptosis, indicating its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging research has also pointed to the neuroprotective properties of thiosemicarbazides. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Oxidative Stress Models

- Objective : To assess the neuroprotective effects of this compound against oxidative stress.

- Methodology : Neuronal cell cultures were exposed to oxidative stress conditions with and without treatment of the compound.

- Findings : The treated cells showed significantly reduced markers of oxidative damage compared to controls, suggesting a protective mechanism that warrants further exploration.

Anti-inflammatory Activity

The anti-inflammatory properties of thiosemicarbazides have also been documented. Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: Inhibition of Inflammatory Mediators

- Objective : To investigate the anti-inflammatory effects of this compound.

- Methodology : The compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages to measure levels of pro-inflammatory cytokines.

- Findings : Results indicated a significant reduction in cytokine production, supporting its potential use as an anti-inflammatory agent.

Synthesis and Derivative Development

Research into the synthesis of this compound has led to the development of various derivatives with enhanced biological activities. The exploration of structure-activity relationships (SAR) is crucial for optimizing therapeutic efficacy.

Synthesis Overview

- Various synthetic routes have been explored to create thiosemicarbazide derivatives with improved solubility and bioavailability.

- Studies have shown that modifications at specific positions on the thiosemicarbazide backbone can significantly influence their pharmacological profiles.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of Selected Thiosemicarbazides

Key Observations:

- Halogenated substituents (e.g., chlorine in , iodine in ) improve stability and bioactivity via electron-withdrawing effects . Methoxy groups in the target compound may enhance solubility compared to non-polar alkyl or halogenated analogs .

- Synthetic Yields :

- Adamantane-based thiosemicarbazides (e.g., ) are synthesized in moderate yields (68–78%), while simpler aryl derivatives (e.g., ) lack yield data, suggesting standardized synthetic protocols .

Activité Biologique

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structure that combines a thiosemicarbazide moiety with a 3,4-dimethoxyphenethyl group, which may contribute to its diverse pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Preliminary investigations suggest its potential as an anticancer agent, particularly against colon carcinoma cells. For instance, in vitro assays demonstrated significant inhibition of cell viability in human colon carcinoma HCT-116 cell lines when treated with this compound.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

This table summarizes the cytotoxicity data, showing that while the compound is less potent than vinblastine, it still exhibits promising activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Studies have shown that thiosemicarbazone derivatives can possess broad-spectrum antimicrobial properties. The compound's efficacy against various bacterial strains has been assessed using standard disk diffusion methods.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

The antimicrobial results indicate that the compound shows moderate activity against both bacteria and fungi, suggesting its potential as a therapeutic agent in infectious diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The thiosemicarbazide group may interact with specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its overall biological activity.

Case Studies

Several case studies have highlighted the efficacy of thiosemicarbazone derivatives in cancer therapy. For instance:

- In a study involving various thiosemicarbazone compounds, it was found that those with methoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the methoxy groups in this compound play a crucial role in its biological activity.

- Another investigation demonstrated that metal complexes of thiosemicarbazones showed improved antibacterial properties compared to the free ligands. This finding raises the possibility of developing metal-based formulations of this compound for enhanced therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide and its structural analogs?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and substituted isothiocyanates or aldehydes. For example:

- Step 1 : React 3,4-dimethoxyphenethylamine with thiocarbonyl reagents (e.g., CS₂ or isothiocyanates) to form thiosemicarbazide intermediates.

- Step 2 : Condense with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) under reflux in ethanol or dichloromethane, often using acidic catalysts like glacial acetic acid .

- Optimization : Yields (70–85%) are influenced by substituent electronic effects; electron-withdrawing groups on aldehydes improve reaction efficiency .

Q. How is structural characterization performed for thiosemicarbazide derivatives?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., thiosemicarbazide NH signals at δ 9.5–10.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=S (1200–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) are diagnostic .

- X-ray Crystallography : Resolves molecular geometry, such as planarity of the thiosemicarbazide backbone and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiosemicarbazide derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, while ethanol minimizes side reactions .

- Catalysis : Adding POCl₃ or glacial acetic acid accelerates imine formation, reducing reaction time from 6 hours to 3 hours .

- Substituent Effects : Electron-deficient aldehydes (e.g., 3,4-dichlorobenzaldehyde) yield higher purity products (78–83%) compared to electron-rich analogs .

Q. What computational approaches predict the ADMET profiles of thiosemicarbazide derivatives?

Methodological Answer:

- SwissADME : Predicts bioavailability (e.g., Lipinski’s Rule of Five compliance) and intestinal absorption. For example, logP values <5 correlate with better membrane permeability .

- pkCSM : Estimates toxicity endpoints (e.g., hepatotoxicity risk via cytochrome P450 inhibition) and plasma protein binding .

- Docking Studies : Identify potential interactions with biological targets (e.g., anti-inflammatory activity via COX-2 binding ).

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Analysis : Compare IC₅₀ values across cell lines. For example, anti-inflammatory activity (IC₅₀ = 12 μM) without ulcerogenic effects may stem from selective COX-2 inhibition .

- Mechanistic Studies : Use gene expression profiling to differentiate antimicrobial modes of action (e.g., membrane disruption vs. DNA intercalation) .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., adamantyl groups enhance antitumor activity by 40% via hydrophobic interactions ).

Q. What strategies enhance the biological efficacy of thiosemicarbazide-metal complexes?

Methodological Answer:

- Ligand Design : Chelating agents like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol improve metal coordination (e.g., Cu(II) complexes show 2-fold higher antimicrobial activity than free ligands) .

- Redox Activity : Mn(II) or Ni(II) complexes leverage metal-centered redox cycles to generate reactive oxygen species (ROS), enhancing cytotoxicity in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.